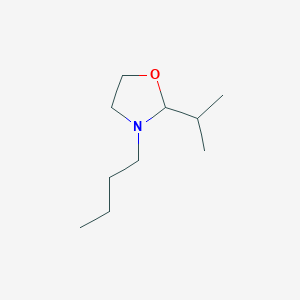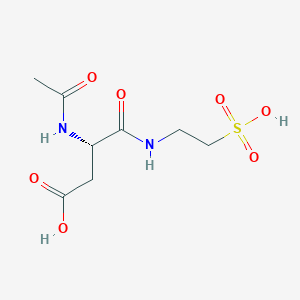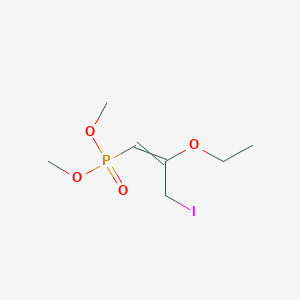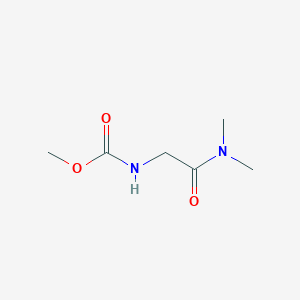
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((8-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((8-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, sodium salt is a complex organic compound. It is characterized by its naphthalene backbone, multiple sulfonic acid groups, and azo linkage. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((8-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, sodium salt typically involves multiple steps:
Nitration and Sulfonation: The naphthalene ring undergoes nitration followed by sulfonation to introduce nitro and sulfonic acid groups.
Reduction: The nitro group is reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Coupling Reaction: The diazonium salt is coupled with another naphthalene derivative containing sulfonic acid and acetylamino groups.
Sulfonation: Additional sulfonic acid groups are introduced to the final product.
Industrial Production Methods
Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the azo linkage, converting it to corresponding amines.
Substitution: Electrophilic substitution reactions can take place on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of aromatic amines.
Substitution: Introduction of various functional groups on the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((8-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, sodium salt is widely used in scientific research:
Chemistry: As a precursor in the synthesis of complex organic molecules and dyes.
Biology: Used in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Employed in the production of dyes, pigments, and as a pH indicator.
Wirkmechanismus
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo linkage can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and reactivity. The molecular targets and pathways involved include interactions with proteins and enzymes, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((2-(sulfooxy)ethyl)sulfonyl)-, sodium salt
- 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-((2-(sulfooxy)ethyl)sulfonyl)-, sodium salt
Uniqueness
The unique combination of acetylamino, hydroxyl, and azo groups in 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((8-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, sodium salt imparts distinct chemical and physical properties, making it particularly valuable in dye synthesis and other industrial applications.
Eigenschaften
CAS-Nummer |
85567-18-6 |
|---|---|
Molekularformel |
C24H18N3Na3O14S4 |
Molekulargewicht |
769.6 g/mol |
IUPAC-Name |
trisodium;5-acetamido-4-hydroxy-3-[[8-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C24H21N3O14S4.3Na/c1-13(28)25-19-12-17(43(32,33)34)9-15-10-21(44(35,36)37)23(24(29)22(15)19)27-26-16-6-5-14-3-2-4-20(18(14)11-16)42(30,31)8-7-41-45(38,39)40;;;/h2-6,9-12,29H,7-8H2,1H3,(H,25,28)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3 |
InChI-Schlüssel |
LFGFNDGXSMOXBV-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC4=C(C=CC=C4S(=O)(=O)CCOS(=O)(=O)[O-])C=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)
![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)





![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)
![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)



![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)

